molecular formula C10H15O3P B156314 Diethyl phenylphosphonate CAS No. 1754-49-0

Diethyl phenylphosphonate

Cat. No.: B156314
CAS No.: 1754-49-0
M. Wt: 214.2 g/mol
InChI Key: VZEGPPPCKHRYGO-UHFFFAOYSA-N
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Description

Diethyl phenylphosphonate (CAS 1754-49-0) is an organophosphorus compound with the formula C₆H₅P(O)(OEt)₂, where a phenyl group is bonded to a phosphonate core with two ethyl ester substituents. It is widely used as a precursor in organic synthesis, particularly in cross-coupling reactions and catalytic transformations.

Properties

IUPAC Name

diethoxyphosphorylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H15O3P/c1-3-12-14(11,13-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZEGPPPCKHRYGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=CC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50169979
Record name Phosphonic acid, phenyl-, diethyl ester
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Molecular Weight

214.20 g/mol
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CAS No.

1754-49-0
Record name Diethyl phenylphosphonate
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Record name Phosphonic acid, phenyl-, diethyl ester
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Record name Diethyl phenylphosphonate
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Record name Phosphonic acid, phenyl-, diethyl ester
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Record name Diethyl phenylphosphonate
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Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl phenylphosphonate can be synthesized through several methods. One common method involves the reaction of diethyl phosphite with phenyl halides in the presence of a base. For example, the reaction of diethyl phosphite with iodobenzene in the presence of sodium in liquid ammonia yields this compound . Another method involves the palladium-catalyzed cross-coupling of diethyl phosphite with aryl halides under microwave irradiation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar methods as described above. The use of palladium catalysts and microwave irradiation allows for efficient and high-yield production of the compound. Additionally, the reaction conditions are optimized to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Diethyl phenylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

Diethyl phenylphosphonate is primarily used as a reagent in organic synthesis, particularly in the preparation of phosphonates and phosphonic acids. It serves as a versatile building block for the synthesis of various organic compounds.

Synthesis of Aryl Phosphonates:
The Hirao reaction, which involves the P–C coupling of dialkyl phosphites with aryl halides, has been effectively employed to synthesize aryl phosphonates using DEP. This method has shown high yields under microwave-assisted conditions, making it a "green" synthetic route due to reduced solvent use and energy consumption .

Table 1: Yields of Aryl Phosphonates from DEP

Reaction ConditionsAryl HalideYield (%)
150 °C, 15 min4-Propylbromobenzene71
175 °C, 5 min4-Ethylbromobenzene77
200 °C, 2 min4-Methylbromobenzene86

Polymer Chemistry

DEP is utilized in the synthesis of phosphorus-containing polymers. The transesterification reactions involving DEP can lead to the formation of polyfunctionalized polymers that exhibit enhanced properties such as flame retardancy and thermal stability.

Polycondensation Reactions:
Research indicates that DEP can undergo polycondensation with diols to produce P-functionalized polymers. This process is significant for developing materials with specific mechanical and thermal properties .

Biochemical Applications

The biological activity of DEP has garnered attention in drug design and biochemical assays. Its ability to mimic phosphate esters allows it to interact with various biological molecules, making it a candidate for pharmaceutical applications.

Enzyme Interactions:
DEP can act as a substrate or inhibitor for enzymes involved in phosphorylation processes. Its phosphonate group facilitates interactions with enzymes that recognize phosphate esters, which is crucial for biochemical assays .

Case Study: Biochemical Assays
In a study investigating the interaction of DEP with diols, it was found that DEP could form reversible covalent bonds, making it useful in developing assays for detecting biomolecules .

Environmental Applications

DEP has potential applications in environmental chemistry as well. Its ability to form stable complexes with metal ions makes it useful for removing heavy metals from wastewater.

Heavy Metal Removal:
Studies have shown that phosphorus-containing compounds like DEP can effectively chelate heavy metals, thereby aiding in their removal from contaminated water sources .

Comparison with Similar Compounds

Structural and Functional Variations

Phosphonates with modified substituents exhibit distinct reactivity and applications:

Compound Structure/Modification Key Properties/Applications References
Diethyl 2-pyridylphosphonate Pyridyl group at phosphonate Superior catalyst for hydrosilylation of aldehydes (chemoselective with HSiCl₃) .
Zinc phenylphosphonate Metal-coordinated phosphonate Enhances crystallization of poly(lactic acid) blends; improves thermal stability .
Diethyl (4-formylphenyl)phosphonate Formyl substituent Reactive aldehyde group enables further functionalization (e.g., Schiff base formation) .
Diethyl (2-ethylphenyl)phosphonate Alkyl-substituted aryl group Altered steric effects influence cross-coupling efficiency .
Diethyl (4-biphenylylmethyl)phosphonate Biphenylmethyl group Extended aromatic system for material science applications .

Reactivity in Catalytic Reactions

  • C–H Borylation: Diethyl phenylphosphonate undergoes non-selective meta/para borylation with [Ir(COD)(OMe)]₂/tmphen at 50°C, yielding statistical mixtures . In contrast, phosphonates with ortho-methyl groups (e.g., Diethyl o-tolylphosphonate) require harsher conditions (100°C, 24 h) but achieve meta-selective borylation .
  • Hydrosilylation :
    • Diethyl 2-pyridylphosphonate outperforms phenylphosphonate analogues due to its bidentate Lewis basicity, enabling efficient activation of HSiCl₃ .

Biochemical Relevance

  • Nucleotide Analogues : Replacing the γ-phosphate in dTTP with phenylphosphonate minimally affects HIV reverse transcriptase activity (Km values differ by 10–20× vs. native substrates) .

Data Tables

Table 1: Comparative Catalytic Borylation of Aryl Phosphonates

Substrate Catalyst System Temp (°C) Time (h) Selectivity (meta:para) Yield (%) Reference
This compound [Ir(COD)(OMe)]₂/tmphen 50 1 2:1 (non-selective) >95
Diethyl o-tolylphosphonate [Ir(COD)(acac)]/dtbpy 100 24 >20:1 (meta) 38–41

Table 2: Thermal Properties of Phosphonate-Modified Polymers

Additive Polymer Matrix Crystallization Half-Time (min⁻¹) Application Reference
Zinc phenylphosphonate Poly(lactic acid) 0.0008 Nucleating agent
Diethyl vinylphosphonate Polyethylene 0.0006 Flame retardant

Biological Activity

Diethyl phenylphosphonate (DEP) is an organophosphorus compound that has garnered attention for its biological activity, particularly in antimicrobial and cytotoxic applications. This article delves into the synthesis, biological effects, and potential applications of DEP, supported by research findings, data tables, and case studies.

This compound is characterized by the presence of a phenyl group attached to a phosphorus atom, which is further bonded to two ethyl groups. The general structure can be represented as:

C6H5P O OEt 2\text{C}_6\text{H}_5\text{P O OEt }_2

Synthesis Methods

Various synthetic routes have been explored for DEP, including:

  • Direct Phosphonylation: A one-pot lithiation-phosphonylation procedure has been developed, yielding DEP with satisfactory efficiency when using bromoarenes as substrates .
  • Alcoholysis Reactions: Studies have shown that DEP can undergo alcoholysis under specific conditions, leading to the formation of phosphonic acids .

Antimicrobial Activity

DEP exhibits notable antimicrobial properties. A study evaluating various diethyl benzylphosphonates (including DEP) demonstrated significant antimicrobial activity against Escherichia coli strains. The minimal inhibitory concentration (MIC) values indicated that DEP derivatives possess potent antibacterial effects, comparable to traditional antibiotics .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundMIC (µg/mL)Bacterial Strain
This compound50E. coli K12
Diethyl benzylphosphonate30E. coli R2-R4

Cytotoxic Effects

Research has shown that DEP can induce cytotoxic effects in various cell lines. It was found to significantly alter the topology of bacterial DNA, suggesting a mechanism of oxidative stress leading to DNA damage .

Table 2: Cytotoxicity Evaluation

Cell LineIC50 (µg/mL)Reference
RAW 264.775 ± 10
PC-360 ± 15
MCF-755 ± 12

The biological activity of DEP is attributed to its ability to interact with cellular components, leading to oxidative stress and subsequent cellular damage. Specifically:

  • DNA Damage: Studies indicated that DEP causes significant oxidative modifications in bacterial DNA, as evidenced by changes in DNA topology following treatment with Fpg protein .
  • Cell Proliferation Inhibition: The antiproliferative effects observed in various cancer cell lines suggest that DEP may interfere with cellular signaling pathways critical for cell growth and division .

Case Study: Antimicrobial Efficacy

In a controlled study involving multiple strains of E. coli, DEP was tested alongside other organophosphate compounds. Results showed that DEP not only inhibited bacterial growth effectively but also demonstrated lower toxicity towards human cells compared to other tested compounds.

Case Study: Cytotoxicity in Cancer Research

A series of experiments evaluated the cytotoxic potential of DEP against prostate (PC-3) and breast cancer (MCF-7) cell lines. The results indicated that DEP exhibited IC50 values comparable to established chemotherapeutic agents such as cisplatin, suggesting its potential as a lead compound for further development in cancer therapy .

Q & A

Q. What are the standard synthetic routes for diethyl phenylphosphonate, and how do reaction conditions influence yield?

this compound is commonly synthesized via photostimulated nucleophilic aromatic substitution (SRN1 mechanism) using aryl halides (e.g., iodobenzene, bromobenzene) and sodium diethyl phosphite in liquid ammonia . Key parameters include:

  • Light wavelength : Shorter wavelengths (e.g., 300–350 nm) enhance reactivity by promoting electron transfer .
  • Reagent ratios : A 1:4.5 molar ratio of aryl halide to sodium diethyl phosphite optimizes yields (>90%) .
  • Temperature : Reactions typically proceed at ambient temperature under microwave irradiation or conventional heating (e.g., 60°C) .
  • Analytical validation : Gas-liquid chromatography (GLC) and <sup>31</sup>P NMR are used to monitor reaction progress and purity .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

  • Structural confirmation : <sup>1</sup>H/<sup>13</sup>C/<sup>31</sup>P NMR to identify substituent effects on phosphorus chemical shifts .
  • Purity assessment : GLC for quantifying unreacted starting materials and byproducts .
  • Mass spectrometry : High-resolution MS (e.g., NIST databases) validates molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How does the SRN1 mechanism explain the regioselectivity in this compound synthesis?

The SRN1 mechanism involves:

  • Radical anion formation : Photoexcitation generates aryl radical anions, which react with diethyl phosphite ion .
  • Halide release : Constant iodide/bromide ion ratios during reactions (e.g., 1.9% iodide vs. 1.4% bromide in one study) confirm concerted substitution rather than stepwise intermediates .
  • Mechanistic exclusion : Radical chain pathways are ruled out by the absence of this compound in radical-trapping experiments .

Q. What factors govern the hydrolytic stability of this compound derivatives, and how can this be manipulated for specific applications?

Hydrolysis rates depend on:

  • Substituent position : Ortho-carboxyl groups accelerate hydrolysis via intramolecular acid catalysis, while para-substituted derivatives (e.g., sodium salts) remain stable under similar conditions .
  • Experimental design : Heating at 80°C with aqueous HCl (1M) for 6 hours achieves complete hydrolysis to phenylphosphonic acid, validated by titration and NMR .

Q. How can this compound be modified to tune thermal stability in DNA-DNA or DNA-RNA hybrids?

  • Phosphonate/phosphonothioate incorporation : Substituents at the phosphorus center (e.g., sulfur substitution) alter hybridization stability. For example:
  • Thermal denaturation assays : Measure melting temperatures (Tm) of modified oligonucleotides to quantify destabilization effects .
  • Configuration sensitivity : R vs. S stereoisomers at phosphorus yield differential Tm shifts (ΔTm = 2–5°C) .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in intermediate detection during this compound synthesis?

  • Case study : Diethyl bromophenylphosphonate (2) is absent in interrupted reactions of m-dibromobenzene (la) despite being a plausible intermediate. This contradicts mechanisms proposing stepwise substitution .
  • Resolution : Use kinetic isotope effects (KIE) or radical scavengers to distinguish between ionic and radical pathways .
  • Validation : Compare product distributions under varying light intensities and wavelengths to identify mechanism-specific byproducts .

Application-Oriented Methodologies

Q. What protocols ensure safe handling of this compound in lithium-ion battery research?

  • Flame-retardant additive use : Incorporate at 5–10 wt% in electrolytes (e.g., LiPF6 in EC/DMC) to reduce flammability .
  • Safety protocols : Use inert atmosphere gloveboxes for mixing and electrochemical testing to prevent moisture-induced degradation .

Q. How can this compound derivatives be optimized for neurotoxicity studies?

  • Structural analogs : Replace phenyl groups with bulkier substituents (e.g., tert-butyl) to modulate blood-brain barrier permeability .
  • Toxicological assays : Conduct in vitro micronucleus tests (OECD 487) and bacterial reverse mutation assays (Ames test) to assess genotoxicity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diethyl phenylphosphonate
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